molecular formula C17H23F3N2O2 B6499681 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 953990-67-5

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No. B6499681
CAS RN: 953990-67-5
M. Wt: 344.37 g/mol
InChI Key: ZDWQURNXWOSNFZ-UHFFFAOYSA-N
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Description

“N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1185299-61-9 . The IUPAC name of this compound is [1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of this compound is 329.31 . The InChI Code of this compound is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex. They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of various viruses, making them a valuable tool in the fight against viral diseases .

Antimalarial Applications

The antimalarial properties of piperidine derivatives have been explored in recent years . These compounds have shown potential in inhibiting the growth of Plasmodium parasites, which are responsible for malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various bacteria and fungi, making them useful in the treatment of various infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown effectiveness in reducing pain and inflammation, making them useful in the treatment of various conditions such as arthritis .

Anti-Alzheimer Applications

Piperidine derivatives have been used as anti-Alzheimer agents . They have shown potential in slowing the progression of Alzheimer’s disease by inhibiting the formation of amyloid plaques .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown effectiveness in managing the symptoms of various psychiatric disorders, making them useful in the treatment of conditions such as schizophrenia .

Future Directions

Piperidine derivatives are a key area of research in the pharmaceutical industry. The development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives are all active areas of research . This compound, as a piperidine derivative, could potentially be a part of these future research directions.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-24-10-9-22-7-5-13(6-8-22)12-21-16(23)14-3-2-4-15(11-14)17(18,19)20/h2-4,11,13H,5-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWQURNXWOSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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